1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxyethanone

Description

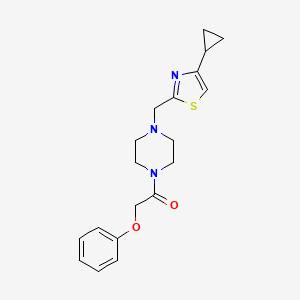

This compound features a piperazine core substituted with a 4-cyclopropylthiazole moiety via a methyl group at one nitrogen and a phenoxy ethanone group at the other. Piperazine derivatives are widely explored in medicinal chemistry for their versatility in targeting enzymes, receptors, and transporters .

Properties

IUPAC Name |

1-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-2-phenoxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2S/c23-19(13-24-16-4-2-1-3-5-16)22-10-8-21(9-11-22)12-18-20-17(14-25-18)15-6-7-15/h1-5,14-15H,6-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOTROWVSIVGNFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CSC(=N2)CN3CCN(CC3)C(=O)COC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often involve the use of solvents like 1,4-dioxane and reagents such as ethyl 2-chloro-3-oxobutanoate .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxyethanone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxyethanone has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxyethanone involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Core Structural Variations

Target Compound :

- Piperazine modifications: Position 1: 4-((4-Cyclopropylthiazol-2-yl)methyl) group. Position 4: 2-Phenoxyethanone.

Analog 1 : Urea-Linked Piperazine-Thiazole Derivatives (, e.g., 11a–11o)

- Key differences: Urea (-NHCONH-) replaces ethanone. Substituted phenyl rings (e.g., Cl, CF₃, OCH₃) attached to urea nitrogen.

- Molecular weights range from 466.2 (11i) to 602.2 (11m), with yields consistently high (83–88%) .

Analog 2: Piperazine-Methanone/Ethanone Derivatives (, e.g., w3, m6)

- Key differences: Methanone/ethanone linked to pyrimidine-triazole (w3) or arylpiperazine (m6).

- Implications: Heterocyclic substituents (e.g., triazole, pyrimidine) may enhance selectivity for kinase targets.

Analog 3 : Thiophene/Pyrazole-Modified Piperazines (, e.g., Compound 21, 5)

- Key differences :

- Thiophene or pyrazole replaces thiazole.

- Substituents include trifluoromethylphenyl (Compound 21) or pyrazolopiperazine (Compound 5).

Functional Group Impact

Key Structural Advantages of the Target Compound

Cyclopropylthiazole :

Limitations and Challenges

- Solubility: High lipophilicity from phenoxy and cyclopropyl groups could reduce aqueous solubility, necessitating formulation optimization.

Biological Activity

1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxyethanone is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies and data sources.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 385.5 g/mol. The compound features a piperazine ring, a cyclopropylthiazole moiety, and a phenoxyethanone group, which contribute to its potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C19H21N3O2S |

| Molecular Weight | 385.5 g/mol |

| Structure | Chemical Structure |

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions:

- Formation of the Thiazole Ring : Reaction of an α-haloketone with thiourea under basic conditions.

- Cyclopropylation : Functionalization of the thiazole ring with cyclopropyl bromide in the presence of a base.

- Piperazine Introduction : Reaction with piperazine to create the piperazinyl derivative.

- Phenoxyethanone Addition : Coupling with phenoxyethanone under acidic or basic conditions.

These steps require careful optimization to achieve high yields and purity.

Anticancer Activity

Research indicates that piperazine derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives were tested against human cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myeloid leukemia), demonstrating varying degrees of cytotoxicity depending on structural modifications.

Anti-inflammatory Activity

The compound's structural components suggest potential anti-inflammatory effects. Similar thiazole-containing compounds have been documented to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation processes. Studies have shown that modifications in the thiazole ring can enhance COX inhibition, leading to reduced inflammation in animal models.

Antimicrobial Properties

Piperazine derivatives are also known for their antimicrobial activities. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains, although specific data on this compound is limited.

Case Studies

Several case studies highlight the biological activity of similar compounds:

- Study on Thiazole Derivatives : A series of thiazole derivatives were evaluated for their anti-inflammatory properties by measuring their ability to inhibit COX enzymes in vitro. Results indicated that certain substitutions on the thiazole ring significantly enhanced inhibitory activity .

- Anticancer Evaluation : In a study evaluating new piperazine derivatives for anticancer activity, several compounds demonstrated potent cytotoxic effects against MCF-7 and K562 cells, correlating structure with activity through SAR (structure–activity relationship) analysis .

Q & A

What are the common synthetic routes for 1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxyethanone?

Level: Basic

Answer:

The synthesis typically involves multi-step reactions, including:

- Nucleophilic substitution : Reacting a piperazine derivative with a thiazole-containing electrophile (e.g., 4-cyclopropylthiazol-2-ylmethyl chloride) under basic conditions (e.g., triethylamine) in anhydrous dichloromethane at 273 K to form the piperazine-thiazole intermediate .

- Coupling reactions : Introducing the phenoxyethanone moiety via a ketone acylation step, often using chloroacetyl chloride or similar reagents in dichloromethane, followed by purification via column chromatography or HPLC .

Key considerations include solvent choice (e.g., dichloromethane for low-temperature stability), stoichiometric control, and intermediate characterization via TLC or LC-MS to ensure reaction progression .

How can reaction conditions be optimized to improve yield and purity?

Level: Advanced

Answer:

Optimization strategies include:

- Temperature control : Maintaining low temperatures (e.g., 273 K) during exothermic steps (e.g., acylation) to minimize side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity in substitution reactions, while dichloromethane aids in stabilizing reactive intermediates .

- Catalyst use : Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate biphasic reactions .

- Purification : High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (e.g., water/acetonitrile) resolves closely related byproducts . Post-synthesis, recrystallization from ethanol/water mixtures improves crystalline purity .

What spectroscopic techniques are critical for structural characterization?

Level: Basic

Answer:

Key techniques include:

- NMR spectroscopy : H and C NMR to confirm the integration of protons (e.g., cyclopropyl CH, piperazine N–CH) and carbon environments (e.g., carbonyl at ~200 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and fragment patterns matching the thiazole-piperazine scaffold .

- Infrared spectroscopy (IR) : Identification of carbonyl stretches (1650–1750 cm) and aromatic C–H bends (thiazole and phenyl rings) .

How can X-ray crystallography resolve structural ambiguities in this compound?

Level: Advanced

Answer:

Single-crystal X-ray diffraction:

- Crystallization : Grow crystals via slow evaporation from ethanol or dichloromethane/hexane mixtures .

- Data collection : Resolve bond lengths (e.g., C–N in piperazine: ~1.45 Å) and dihedral angles (e.g., cyclopropyl-thiazole orientation) to confirm stereochemistry .

- Validation : Compare experimental data with computational models (e.g., density functional theory (DFT)) to assess conformational stability .

How to design in vitro assays to evaluate biological activity?

Level: Advanced

Answer:

- Target selection : Prioritize receptors common to piperazine-thiazole derivatives (e.g., serotonin 5-HT or dopamine D) using homology modeling .

- Binding assays : Use radioligand displacement (e.g., H-spiperone for D) with HEK293 cells expressing cloned receptors. Calculate IC values via nonlinear regression .

- Functional assays : Measure cAMP accumulation (for GPCR targets) or kinase inhibition (e.g., JAK2) using luminescence-based kits .

How to perform computational modeling for target prediction?

Level: Advanced

Answer:

- Docking studies : Use AutoDock Vina with the compound’s SMILES string (e.g., generated from PubChem) against Protein Data Bank (PDB) structures (e.g., 5-HT: PDB ID 7E2Z) .

- Molecular dynamics (MD) : Simulate ligand-receptor interactions (e.g., GROMACS) to assess binding stability and residence time .

- ADMET prediction : Tools like SwissADME predict bioavailability, BBB permeability, and CYP450 interactions based on logP and topological polar surface area .

How to address contradictory data in reported biological activities?

Level: Advanced

Answer:

- Purity analysis : Re-evaluate compound purity via HPLC (≥95%) and LC-MS to rule out impurities (e.g., unreacted intermediates) as confounding factors .

- Assay conditions : Standardize protocols (e.g., cell passage number, serum-free media) to minimize variability. Cross-validate results using orthogonal methods (e.g., SPR vs. fluorescence polarization) .

- Meta-analysis : Compare structural analogs (e.g., 4-fluorophenyl vs. phenoxy substitutions) to identify SAR trends explaining activity discrepancies .

What strategies guide structure-activity relationship (SAR) studies?

Level: Advanced

Answer:

- Core modifications : Replace the cyclopropyl group with larger substituents (e.g., cyclohexyl) to assess steric effects on receptor binding .

- Bioisosteric replacement : Substitute the thiazole ring with oxazole or pyridine to evaluate electronic and hydrogen-bonding impacts .

- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical features (e.g., hydrogen bond acceptors at the piperazine N-atom) .

How to analyze metabolic stability in preclinical studies?

Level: Advanced

Answer:

- Microsomal assays : Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS to calculate half-life (t) .

- Metabolite identification : Use UPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation at the cyclopropyl ring or glucuronidation) .

- CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .

What analytical methods ensure batch-to-batch consistency?

Level: Advanced

Answer:

- HPLC-DAD : Quantify impurities (e.g., ≤0.1% by area normalization) with a C18 column and UV detection at 254 nm .

- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

- Chiral HPLC : Resolve enantiomeric impurities (if applicable) using a Chiralpak AD-H column and hexane/isopropanol gradients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.